4-Methylimidazole

Übersicht

Beschreibung

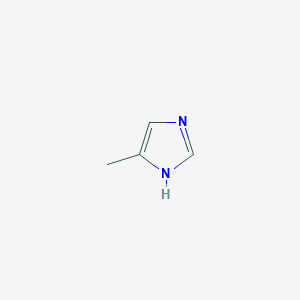

4-Methylimidazole is a heterocyclic organic compound with the molecular formula C₄H₆N₂. It is derived from imidazole by replacing the hydrogen atom at the fourth position with a methyl group. This compound appears as a slightly yellowish solid and is known to form during the Maillard reaction, which occurs in the browning of certain foods such as roasted meats, coffee, and caramel coloring .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Methylimidazol kann durch die Debus-Radziszewski-Imidazolsynthese hergestellt werden. Diese Methode beinhaltet die Reaktion von Methylglyoxal mit Ammoniak und Formaldehyd . Ein weiterer Syntheseweg umfasst die Reaktion von Hydroxyaceton mit Formamid in Gegenwart von Ammoniak .

Industrielle Herstellungsverfahren: Die industrielle Produktion von 4-Methylimidazol erfolgt oft mit den gleichen Synthesewegen, jedoch in größerem Maßstab, wobei optimierte Reaktionsbedingungen für höhere Ausbeuten und Reinheit sorgen. Der Einsatz von Katalysatoren und kontrollierte Reaktionsumgebungen sind gängige Verfahren zur Steigerung der Effizienz.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Methylimidazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Imidazol-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Imidazol-Verbindungen führen.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Methylgruppe oder Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden typischerweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Imidazolcarbonsäuren führen, während Substitutionsreaktionen verschiedene substituierte Imidazole ergeben können .

Wissenschaftliche Forschungsanwendungen

Industrial Uses

4-Methylimidazole serves as an important intermediate in the synthesis of several chemical products. Its applications include:

- Pharmaceuticals : Used in the development of various drugs, particularly those targeting cardiovascular and neurological conditions.

- Dyes and Pigments : Employed in the manufacture of colorants for textiles and food products.

- Photographic Chemicals : Integral to the production of photochemical materials.

- Agricultural Chemicals : Utilized in pesticides and herbicides.

- Rubber Production : Acts as a curing agent in rubber manufacturing processes .

Food Industry

This compound is notably present in certain types of caramel coloring, which is commonly added to soft drinks and other food products. The compound can form during the heating process used to produce caramel color, raising concerns about its safety due to potential exposure through consumption .

Toxicological Studies

Research has demonstrated that this compound exhibits significant toxicity and carcinogenicity. Key findings from studies include:

- Carcinogenic Effects : Long-term studies on rodents have shown that exposure to high doses of 4MI can lead to the development of alveolar/bronchiolar adenomas and carcinomas, particularly in mice .

- Mechanisms of Action : The compound has been linked to hyperinsulinemia and altered glucose metabolism, suggesting a role in metabolic disorders through pancreatic beta-cell hyperplasia .

- Safety Concerns : Due to its carcinogenic potential, regulatory agencies have scrutinized its levels in food products, leading to legal actions against manufacturers for exceeding acceptable limits .

Case Study 1: Carcinogenicity in Rodents

A comprehensive two-year study involving F344/N rats and B6C3F1 mice revealed that chronic exposure to varying concentrations of 4MI resulted in significant tumor development. The study indicated:

- Increased incidence of mononuclear cell leukemia in female rats at higher doses.

- Development of lung tumors (adenoma and carcinoma) in both male and female mice exposed to 1,250 ppm or higher .

Case Study 2: Metabolic Effects

Another study highlighted the metabolic implications of chronic 4-MI exposure:

- Mice exhibited hypoglycemia and increased glucose clearance rates after treatment with 4MI.

- Histological analysis showed no signs of inflammation or cell death in pancreatic tissues, but significant beta-cell hyperplasia was noted, indicating altered insulin dynamics .

Summary Table of Applications and Effects

| Application Area | Specific Uses | Health Impacts |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Potential carcinogenesis |

| Food Industry | Caramel colorant | Risk of exposure through consumption |

| Dyes and Pigments | Textile and food coloring | Toxicological concerns |

| Agricultural Chemicals | Pesticides | Environmental impact |

| Rubber Production | Curing agent | Occupational exposure risks |

Wirkmechanismus

The mechanism of action of 4-Methylimidazole involves its interaction with various molecular targets. It can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This interaction can disrupt normal enzymatic activity and lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Imidazole: The parent compound from which 4-Methylimidazole is derived.

1-Methylimidazole: Another methyl-substituted imidazole with the methyl group at the first position.

2-Methylimidazole: Similar to this compound but with the methyl group at the second position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its formation during the Maillard reaction and presence in caramel coloring also distinguish it from other imidazole derivatives .

Biologische Aktivität

4-Methylimidazole (4-MI) is an organic compound that has garnered attention due to its presence in various food products and its potential biological effects, particularly its carcinogenic properties. This article explores the biological activity of 4-MI, focusing on its cytotoxic effects, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

4-MI is a derivative of imidazole, a five-membered aromatic ring compound containing two nitrogen atoms. It is commonly used in the production of certain food colorings and has been identified as a contaminant in caramel coloring. Its chemical structure is represented as follows:

Carcinogenicity and Toxicity

Research indicates that 4-MI exhibits significant carcinogenic potential. The National Toxicology Program (NTP) has reported that exposure to 4-MI can lead to various forms of cancer, particularly lung adenomas and carcinomas in rodent models. A summary of key findings from toxicology studies is presented in Table 1.

These studies highlight the dose-dependent relationship between 4-MI exposure and the development of cancerous lesions.

Cytotoxic Effects on Stem Cells

- Cell Viability : MTT assay showed no significant difference in BMSC viability at lower concentrations (≤100 μg/ml) over 24-96 hours. However, significant loss was noted at higher concentrations .

- Apoptosis : Flow cytometry indicated minimal changes in apoptosis rates among treated BMSCs compared to controls .

- Gene Expression : Real-time PCR analysis revealed no significant alterations in the expression of hematopoiesis-related genes at lower concentrations .

Impact on Metabolic Processes

Chronic exposure to 4-MI has also been linked to metabolic disturbances. In animal studies, it was shown to induce hyperinsulinemia and disrupt glucose homeostasis. The findings indicate:

- Hypoglycemia : Significant decreases in blood glucose levels were observed in mice exposed to high doses of 4-MI, with nearly half reaching severe hypoglycemic conditions .

- Glucose Clearance : Enhanced glucose clearance rates were noted, suggesting potential implications for insulin sensitivity and metabolic regulation .

Case Studies

Several case studies have documented the effects of 4-MI exposure in different contexts:

- Food Contamination : A systematic review highlighted the presence of 4-MI in various food products, raising concerns about dietary exposure and long-term health risks .

- Occupational Exposure : Workers involved in the production of caramel coloring have shown increased incidences of respiratory issues linked to inhalation exposure to 4-MI vapors.

Eigenschaften

IUPAC Name |

5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZMDLNRCVEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Record name | 4-methylimidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-methylimidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025617 | |

| Record name | 4-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

263 °C | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

157 °C (315 °F) (closed cup) | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0416 g/cu cm at 14 °C | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 4-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

822-36-6 | |

| Record name | 4-Methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q64GF9FV4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

56 °C | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.